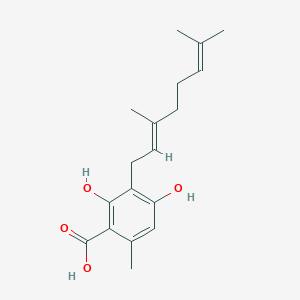

Cannabigerorcinic Acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c1-11(2)6-5-7-12(3)8-9-14-15(19)10-13(4)16(17(14)20)18(21)22/h6,8,10,19-20H,5,7,9H2,1-4H3,(H,21,22)/b12-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEPIJRDQIRPIT-XYOKQWHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345177 |

Source

|

| Record name | Cannabigerorcinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69734-83-4 |

Source

|

| Record name | Cannabigerorcinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthetic Pathway of Cannabigerorcinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabigerorcinic acid (CBGA-C1), a propyl homolog of cannabigerolic acid (CBGA), is the central precursor to the varin series of cannabinoids, including tetrahydrocannabivarinic acid (THCVA) and cannabidivarinic acid (CBDVA). Understanding its biosynthetic pathway is critical for the targeted production of these potentially therapeutic compounds. This technical guide provides a comprehensive overview of the enzymatic reactions leading to the formation of CBGA-C1, detailing the key enzymes, substrates, and reaction mechanisms. Quantitative data from published literature are summarized, and where available, detailed experimental protocols are provided to facilitate further research and development in the field of cannabinoid biosynthesis.

Introduction

The diverse array of cannabinoids produced by Cannabis sativa L. primarily originates from two distinct biosynthetic pathways, leading to the pentyl-type cannabinoids (e.g., THC, CBD) and the less abundant but therapeutically interesting varin-type cannabinoids, which possess a three-carbon (propyl) side chain. This compound (CBGA-C1), also known as cannabigerovarinic acid (CBGVA), is the foundational molecule for all varin cannabinoids.[1][2] Its biosynthesis is a multi-step enzymatic process that occurs within the glandular trichomes of the cannabis plant.[3] This guide will elucidate the biochemical journey from simple fatty acid and isoprenoid precursors to the formation of this key cannabinoid building block.

The Biosynthetic Pathway of this compound

The biosynthesis of CBGA-C1 can be conceptually divided into two main stages:

-

The formation of the polyketide core, divarinolic acid.

-

The prenylation of divarinolic acid to form this compound.

The overall pathway is analogous to that of its pentyl counterpart, cannabigerolic acid (CBGA), with the primary distinction being the initial fatty acid precursor.

Formation of Divarinolic Acid

Divarinolic acid (also known as divarinic acid) is the resorcinolic acid that forms the core of varin-type cannabinoids.[4][5] Its synthesis is a two-step enzymatic process involving a polyketide synthase and a cyclase.

The synthesis begins with a short-chain fatty acid precursor, butyryl-CoA (C4), instead of hexanoyl-CoA (C6) which is the precursor for the pentyl cannabinoids.[3]

-

Enzyme 1: Tetraketide Synthase (TKS) : This Type III polyketide synthase catalyzes the sequential condensation of one molecule of butyryl-CoA with three molecules of malonyl-CoA. This reaction forms a linear polyketide intermediate. While the specific activity of TKS with butyryl-CoA has not been as extensively characterized as with hexanoyl-CoA, its promiscuity allows for the initiation with shorter-chain fatty acids.

-

Enzyme 2: Olivetolic Acid Cyclase (OAC) : This enzyme catalyzes the intramolecular aldol cyclization of the linear polyketide intermediate produced by TKS to form divarinolic acid.[6] The cyclization reaction establishes the characteristic resorcinolic acid ring structure.

Logical Relationship of Divarinolic Acid Formation

Caption: Enzymatic synthesis of divarinolic acid from precursors.

Prenylation of Divarinolic Acid to form this compound

The final step in the biosynthesis of CBGA-C1 is the attachment of a geranyl group to the divarinolic acid core.

-

Enzyme 3: Aromatic Prenyltransferase (Cannabigerolic Acid Synthase - CBGAS) : This enzyme, also referred to as geranylpyrophosphate:divarinolate geranyltransferase when acting on divarinolic acid, catalyzes the C-prenylation of divarinolic acid with geranyl pyrophosphate (GPP).[7][8] GPP is a ten-carbon isoprenoid precursor synthesized via the methylerythritol phosphate (MEP) pathway.[4] The reaction results in the formation of this compound.[1]

Overall Biosynthetic Pathway of this compound

Caption: The complete biosynthetic pathway to CBGA-C1.

Quantitative Data

Quantitative data on the biosynthesis of this compound and its precursors is still emerging, with much of the research focused on heterologous production systems. The following tables summarize available data.

Table 1: Production Titers of Divarinolic Acid and this compound in Engineered Microorganisms.

| Organism | Precursor(s) | Product | Titer | Reference |

| Saccharomyces cerevisiae | Galactose | Divarinolic Acid | Not specified, but detected | [6] |

| Saccharomyces cerevisiae | Galactose | Cannabigerovarinic Acid (CBGVA) | Not specified, but detected | [6] |

| Cell-free system | Low-cost materials | Cannabigerovarinic Acid (CBGVA) | ~0.5 g/L | [5] |

| Escherichia coli (engineered) | Varinolic Acid + GPP | Cannabigerovarinic Acid (CBGVA) | 4-fold increase with mutant NphB | [9] |

Table 2: Apparent Michaelis-Menten Kinetics of Wild-type and Variant AtaPT with Olivetol. (Note: Data for divarinolic acid is not available, but this provides an indication of prenyltransferase activity on a similar substrate).

| Enzyme | Apparent KM (µM) | Apparent kcat (min-1) | Apparent kcat/KM (M-1s-1) | Reference |

| Wild-type AtaPT | 11.2 ± 1.6 | 0.0089 ± 0.00078 | 13.2 | [3] |

| AtaPTE91A | 12.3 ± 1.8 | 0.0089 ± 0.00063 | 12.1 | [3] |

| AtaPTE91Q | 12.5 ± 2.4 | 0.131 ± 0.0094 | 175 | [3] |

Experimental Protocols

Detailed experimental protocols for the biosynthesis of CBGA-C1 are not widely published in a standardized format. However, based on methodologies reported for the biosynthesis of CBGA and the heterologous production of cannabinoids, a general workflow can be outlined.

General Experimental Workflow for In Vitro Biosynthesis

Caption: A generalized workflow for the in vitro enzymatic synthesis of CBGA-C1.

Method for Quantification of Cannabinoids by HPLC-PDA

The following is a representative method for the analysis of cannabinoids, including CBGA-C1, adapted from published procedures.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

-

C18 reverse-phase column.

Mobile Phase:

-

A gradient of acetonitrile and water with 0.1% formic acid is commonly used.

Sample Preparation:

-

Extraction: Plant material or reaction mixture is extracted with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol).

-

Filtration: The extract is filtered through a 0.22 µm syringe filter to remove particulate matter.

-

Dilution: The filtered extract is diluted to an appropriate concentration for HPLC analysis.

Chromatographic Conditions:

-

Column Temperature: Typically maintained between 25-40 °C.

-

Flow Rate: Approximately 1.0 mL/min.

-

Injection Volume: 5-20 µL.

-

PDA Detection: Wavelengths are monitored between 200-400 nm, with specific wavelengths (e.g., 220 nm and 270 nm) used for quantification.

Quantification:

-

A calibration curve is generated using certified reference standards of this compound.

-

The concentration of CBGA-C1 in the sample is determined by comparing its peak area to the calibration curve.

Conclusion

The biosynthetic pathway of this compound is a crucial area of research for unlocking the potential of varin-type cannabinoids. While the key enzymatic steps have been elucidated and are analogous to the well-studied CBGA pathway, there is a clear need for more detailed biochemical characterization of the involved enzymes with their native propyl-chain precursors. The continued development of heterologous production systems and in vitro enzymatic synthesis will be instrumental in providing a sustainable and scalable source of CBGA-C1 for further pharmacological investigation and therapeutic development. This guide provides a foundational understanding of the current knowledge and methodologies to aid researchers in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Natural Cannabinoid and Cannflavin Profiling by HPLC-PDA [sigmaaldrich.com]

- 5. Biosynthesis of cannabigerol and cannabigerolic acid: the gateways to further cannabinoid production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. Engineering a promiscuous prenyltransferase for selective biosynthesis of an undescribed bioactive cannabinoid analog - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of novel cannabigerolic acid derivatives by engineering the substrate specificity of aromatic prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Cannabigerorcinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabigerorcinic acid (CBGA-C1), a propyl homolog of cannabigerolic acid (CBGA), represents a compelling but less-studied phytocannabinoid from Cannabis sativa. As the precursor to the propyl cannabinoid series, its isolation and characterization are of significant interest for the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of CBGA-C1, synthesizing available scientific literature into a practical resource for researchers. This document details experimental protocols for extraction and purification, presents quantitative data in a structured format, and includes visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this unique cannabinoid.

Introduction

The diverse chemical landscape of Cannabis sativa continues to be a fertile ground for the discovery of novel bioactive compounds. Beyond the well-known pentyl cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), a series of propyl homologs exists, characterized by a C3 alkyl side chain. This compound (CBGA-C1), also referred to as cannabigerovarinic acid, is the carboxylic acid precursor to this propyl series. The initial discovery of propyl cannabinoid acids, including CBGA-C1, was reported in a Thai "Meao variant" of Cannabis sativa, highlighting the importance of exploring diverse cannabis chemovars.[1][2]

This guide serves as an in-depth technical resource, outlining the methodologies for the successful isolation and characterization of CBGA-C1. It is intended to equip researchers and drug development professionals with the necessary information to pursue further investigation into the pharmacological potential of this and other minor cannabinoids.

Biosynthesis of this compound

The biosynthesis of cannabinoids in Cannabis sativa is a well-established pathway that begins with the convergence of the polyketide and methylerythritol phosphate (MEP) pathways. In the case of propyl cannabinoids, the pathway is analogous to that of the more common pentyl cannabinoids, with the key difference being the initial precursor to the polyketide portion.

The biosynthesis of CBGA-C1 involves the following key steps:

-

Formation of Divarinolic Acid: The pathway initiates with the formation of divarinolic acid, the propyl analog of olivetolic acid.

-

Geranylation: Geranyl pyrophosphate (GPP), derived from the MEP pathway, is enzymatically coupled with divarinolic acid.

-

Formation of CBGA-C1: This reaction, catalyzed by a prenyltransferase, results in the formation of this compound.

CBGA-C1 then serves as the central precursor for the enzymatic conversion into other propyl cannabinoid acids, such as tetrahydrocannabivarinic acid (THCVA) and cannabidivarinic acid (CBDVA).

Experimental Protocols

The following protocols are synthesized from established methodologies for the isolation of cannabinoid acids and can be adapted for the specific isolation of CBGA-C1.

Plant Material and Extraction

-

Plant Material Selection: Select a Cannabis sativa cultivar known to produce propyl cannabinoids, such as the Thai "Meao variant" or other specifically bred chemovars.[1] The plant material, typically the inflorescences, should be dried and pulverized to a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in a non-polar solvent such as hexane or petroleum ether to extract the cannabinoids. A ratio of 1:10 (w/v) of plant material to solvent is recommended.

-

Perform the extraction at room temperature with continuous stirring for a minimum of 4 hours.

-

Filter the extract to remove solid plant material.

-

Repeat the extraction process on the plant material to ensure maximum recovery.

-

Combine the filtrates and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C to obtain a crude extract.

-

Isolation and Purification

A multi-step chromatographic approach is recommended for the isolation and purification of CBGA-C1 from the crude extract.

3.2.1 Flash Chromatography (Initial Separation)

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

Procedure:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate).

-

Load the dissolved extract onto a pre-packed silica gel column.

-

Elute the column with a gradually increasing polarity gradient of ethyl acetate in n-hexane.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing CBGA-C1.

-

Pool the CBGA-C1 rich fractions and evaporate the solvent.

-

3.2.2 Centrifugal Partition Chromatography (CPC) (Fine Purification)

For a higher degree of purity, CPC is an effective technique.[3][4]

-

Biphasic Solvent System: A suitable system can be n-hexane/ethyl acetate/ethanol/water (e.g., 8:2:5:5 v/v/v/v).[4]

-

Procedure:

-

Prepare and equilibrate the biphasic solvent system.

-

Dissolve the partially purified extract from flash chromatography in the mobile phase.

-

Load the sample into the CPC instrument.

-

Perform the separation according to the instrument's operating parameters.

-

Collect fractions and analyze using HPLC to identify pure CBGA-C1 fractions.

-

Pool the pure fractions and evaporate the solvent to yield isolated CBGA-C1.

-

Quantitative Analysis and Data Presentation

Quantitative analysis of CBGA-C1 is crucial for determining extraction efficiency, purity, and for comparative studies. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method.[5][6]

| Parameter | Method | Typical Value/Range | Reference |

| Extraction Yield (Crude) | Gravimetric | 5-15% of dry plant weight | General Knowledge |

| Purity after Flash Chromatography | HPLC-DAD | 60-80% | Estimated |

| Purity after CPC | HPLC-DAD | >95% | [3][4] |

| Limit of Detection (LOD) | UHPLC-MS | 0.1 - 1.0 µg/mL | [5] |

| Limit of Quantification (LOQ) | UHPLC-MS | 0.5 - 5.0 µg/mL | [5] |

Characterization of this compound

The structural elucidation and confirmation of isolated CBGA-C1 are performed using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Ionization Mode | Mass Analyzer | Key Fragments (m/z) | Reference |

| Electrospray Ionization (ESI-) | Quadrupole Time-of-Flight (QTOF) | [M-H]⁻, fragments corresponding to loss of CO₂ and parts of the geranyl group. | General Knowledge |

A representative mass spectrum for this compound is available in public spectral databases.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table of Predicted ¹H and ¹³C NMR Chemical Shifts for the Propyl Side Chain of CBGA-C1 (in CDCl₃)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1'' | ~2.5 (t) | ~35 |

| 2'' | ~1.6 (sextet) | ~23 |

| 3'' | ~0.9 (t) | ~14 |

Note: These are predicted values based on the known spectra of related compounds.

Conclusion

The discovery and isolation of this compound from specific chemovars of Cannabis sativa open new avenues for cannabinoid research. This technical guide provides a framework for the extraction, purification, and characterization of CBGA-C1, empowering researchers to explore its unique properties and potential therapeutic applications. The methodologies outlined, combined with the provided data and visualizations, are intended to serve as a valuable resource for the scientific community, fostering further advancements in the field of cannabinoid science.

References

- 1. Cannabis. X. The Isolation and Structures of Four New Propyl Cannabinoid Acids, Tetrahydrocannabivarinic Acid, Cannabidivarinic Acid, Cannabichromevarinic Acid and Cannabigerovarinic Acid, from Thai Cannabis, 'Meao Variant' | Semantic Scholar [semanticscholar.org]

- 2. Cannabis. X. The Isolation and Structures of Four New Propyl Cannabinoid Acids, Tetrahydrocannabivarinic Acid, Cannabidivarinic Acid, Cannabichromevarinic Acid and Cannabigerovarinic Acid, from Thai Cannabis, 'Meao Variant' [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Rapid isolation of acidic cannabinoids from Cannabis sativa L. using pH-zone-refining centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative determination of CBD and THC and their acid precursors in confiscated cannabis samples by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cannabigerorcinic Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabigerorcinic acid (CBGA-C1) is a rare, naturally occurring phytocannabinoid and a homologue of the more widely known cannabigerolic acid (CBGA). As the "parent molecule" in the biosynthesis of many cannabinoids, the study of CBGA and its analogues is of significant interest for understanding the chemical diversity of Cannabis sativa and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, drawing comparisons with its close homologues, cannabigerovarinic acid (CBGVA) and cannabigerolic acid (CBGA), to provide a thorough understanding in a data-sparse field. This document details its chemical properties, biosynthetic pathway, and potential physiological effects, supported by available quantitative data, experimental methodologies, and pathway visualizations.

Introduction

Cannabinoids are a class of terpenophenolic compounds predominantly found in Cannabis sativa. While Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD) are the most studied, a vast array of other cannabinoids exists, each with potentially unique pharmacological properties. This compound (CBGA-C1) belongs to a subgroup of cannabinoids characterized by a shorter alkyl side chain. Specifically, it possesses a methyl (C1) side chain, distinguishing it from the more abundant propyl (C3) and pentyl (C5) homologues, cannabigerovarinic acid (CBGVA) and cannabigerolic acid (CBGA), respectively.

CBGA is recognized as the primary precursor molecule from which other major cannabinoids like THC and CBD are synthesized within the cannabis plant.[1][2] The study of its shorter-chain analogues is crucial for exploring structure-activity relationships and identifying novel therapeutic agents. This guide will synthesize the currently available information on CBGA-C1, supplemented with data from its close relatives to provide a comparative context.

Chemical Structure and Physicochemical Properties

The core structure of this compound consists of a dihydroxybenzoic acid moiety to which a geranyl group is attached. The defining feature of CBGA-C1 is the methyl group at the 6-position of the aromatic ring.

Comparative Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table presents a comparison of its known properties with those of its C3 and C5 homologues. This comparative data is essential for predicting the behavior of CBGA-C1 in various experimental and physiological settings.

| Property | This compound (CBGA-C1) | Cannabigerovarinic Acid (CBGVA - C3) | Cannabigerolic Acid (CBGA - C5) |

| Molecular Formula | C₁₈H₂₄O₄[3] | C₂₀H₂₈O₄[4][5] | C₂₂H₃₂O₄[2] |

| Molar Mass ( g/mol ) | 304.4[3] | 332.4[4][5] | 360.49[2] |

| Appearance | Crystalline solid[3] | - | White or off-white crystalline powder[6] |

| Melting Point (°C) | No data available | No data available | 52 - 115 (Varies by source)[1][6] |

| Boiling Point (°C) | No data available | ~515 (Predicted)[7] | 160 - 535.7 (Varies by source)[6][8] |

| Solubility | DMF: 25 mg/mLDMSO: 25 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:2): 0.3 mg/mL[3] | No data available | Moderately soluble in water (pH dependent)Soluble in organic solvents like ethanol and methanolOil-soluble[6][9][10] |

Biosynthesis

The biosynthesis of cannabinoids in Cannabis sativa originates from two primary precursor molecules: geranyl pyrophosphate (GPP) and a polyketide-derived resorcinolic acid.[1][2] The length of the alkyl side chain of the resulting cannabinoid is determined by the specific short-chain fatty acid CoA ester that initiates the polyketide synthesis.

For the biosynthesis of this compound (CBGA-C1), the precursor would be divarinolic acid, which has a methyl side chain. However, the common pathway for varin-type cannabinoids (C3 side chain) starts with divarinic acid.[9] It is hypothesized that a similar enzymatic process utilizing a yet-to-be-fully-characterized methyl-resorcinolic acid would lead to CBGA-C1.

The generalized biosynthetic pathway is as follows:

-

Polyketide Synthesis: A short-chain fatty acid CoA ester (e.g., butyryl-CoA for C3 cannabinoids) is condensed with three molecules of malonyl-CoA by a type III polyketide synthase and olivetolic acid cyclase (or a related enzyme) to form the corresponding resorcinolic acid.[1]

-

Prenylation: The aromatic ring of the resorcinolic acid is prenylated with a geranyl group from GPP by the enzyme geranylpyrophosphate:olivetolic acid geranyltransferase (GOT), also known as cannabigerolic acid synthase (CBGAS).[2][9] This reaction forms the parent cannabinoid acid of that series (e.g., CBGA for the pentyl series, CBGVA for the propyl series).

-

Oxidative Cyclization: The parent cannabinoid acid then serves as a substrate for various cannabinoid synthases (e.g., THCA synthase, CBDA synthase, CBCA synthase) to produce the diverse array of cannabinoid acids found in the plant.[2]

The biosynthetic pathway for this compound can be visualized as follows:

Experimental Protocols

Synthesis

-

Biosynthesis: CBGA and CBGVA have been successfully produced using engineered microorganisms such as E. coli and yeast.[7][11] This involves expressing the necessary enzymes from the cannabinoid biosynthetic pathway, such as a type III polyketide synthase, an olivetolic acid cyclase, and a prenyltransferase. By providing the appropriate fatty acid precursor, the desired cannabinoid acid can be synthesized. A cell-free enzymatic system has also been developed to produce CBGA and CBGVA from simple sugars.[7]

-

Chemical Synthesis: A patented process describes the synthesis of CBGA, CBGVA, and their analogues from simple starting materials through a cascade sequence of allylic rearrangement and aromatization.[8] This method allows for the production of high-purity cannabinoids without contamination from other plant-derived impurities.

Extraction and Purification

The extraction of cannabinoid acids from Cannabis sativa plant material typically involves the following steps:

-

Harvesting and Preparation: For higher yields of CBGA, the plant material is often harvested before it fully matures, as CBGA is converted to other cannabinoids as the plant ages.[12] The harvested material is dried and ground to a fine powder to increase the surface area for extraction.

-

Extraction:

-

Solvent-based extraction: Ethanol is a common solvent used for extracting cannabinoids due to its efficiency and the production of a full-spectrum extract.[13]

-

Supercritical CO₂ extraction: This method is favored for its ability to produce a clean and pure extract without residual solvents.[12] The parameters (temperature and pressure) can be tuned to selectively extract specific compounds.

-

-

Winterization: The crude extract is dissolved in ethanol and chilled to precipitate waxes and lipids, which are then removed by filtration.

-

Purification:

-

Distillation: Short-path distillation is used to separate cannabinoids from other less volatile compounds.

-

Chromatography: Flash chromatography and preparative high-performance liquid chromatography (HPLC) are employed to isolate and purify individual cannabinoids to a high degree of purity.[13][14]

-

A general workflow for the extraction and purification of cannabinoid acids is depicted below:

Analytical Methods

The quantification and identification of cannabinoid acids are primarily achieved through chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or diode-array detection (DAD) is the most common method for cannabinoid analysis.[15][16] This technique allows for the separation and quantification of both acidic and neutral cannabinoids without the need for derivatization, as the high temperatures used in gas chromatography can cause decarboxylation of the acidic forms.[15] C18 columns are frequently used for the separation.[15]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For greater sensitivity and specificity, particularly in complex matrices, LC can be coupled with mass spectrometry.[4]

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or mass spectrometry (MS) can also be used, but it requires a derivatization step to prevent the decarboxylation of the cannabinoid acids at the high temperatures of the injector port.[15]

Physiological Effects and Signaling Pathways

There is currently no specific research on the physiological effects or receptor binding affinities of this compound. However, insights can be drawn from studies on CBGA and other cannabinoids.

Cannabinoids exert their effects primarily through interaction with the endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2. The length of the alkyl side chain is known to influence the binding affinity of cannabinoids to these receptors. Generally, a longer side chain (up to a certain point) enhances binding affinity. Therefore, it can be postulated that CBGA-C1 would have a lower binding affinity for CB1 and CB2 receptors compared to CBGVA and CBGA.

Recent research has shown that CBGA has biological activities independent of CB1 and CB2 receptors. For instance, CBGA has been identified as a potent inhibitor of the TRPM7 (Transient Receptor Potential Melastatin 7) ion channel.[16] Inhibition of TRPM7 has been linked to potential therapeutic benefits in conditions such as cancer, stroke, and kidney disease.

The potential signaling pathway for CBGA's action on the TRPM7 channel is illustrated below:

Given the structural similarity, it is plausible that CBGA-C1 may also interact with targets outside of the classical cannabinoid receptors. Further research is necessary to elucidate its specific pharmacological profile.

Conclusion

This compound (CBGA-C1) is a rare cannabinoid with a unique chemical structure that warrants further investigation. While direct experimental data on this compound is scarce, a comparative analysis with its higher homologues, CBGVA and CBGA, provides a foundational understanding of its likely physicochemical properties and biological behavior. The development of synthetic and biosynthetic production methods will be crucial for enabling more in-depth research into the therapeutic potential of CBGA-C1 and other rare cannabinoids. As our understanding of the endocannabinoid system and the diverse pharmacology of phytocannabinoids expands, these minor components of the Cannabis plant may emerge as valuable leads for future drug development.

References

- 1. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. secretnature.com [secretnature.com]

- 4. nacalai.com [nacalai.com]

- 5. researchgate.net [researchgate.net]

- 6. Cannabigerolic acid - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. WO2021071908A1 - Process for the production of cannabinoids and cannabinoid acids - Google Patents [patents.google.com]

- 9. trichomeanalytical.com [trichomeanalytical.com]

- 10. Biosynthesis of Nature-Inspired Unnatural Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of novel cannabigerolic acid derivatives by engineering the substrate specificity of aromatic prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. formulaswiss.com [formulaswiss.com]

- 13. zeropointextraction.com [zeropointextraction.com]

- 14. youtube.com [youtube.com]

- 15. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Leaner and greener analysis of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

Natural occurrence and concentration of CBGA in hemp strains

An In-depth Technical Guide on the Natural Occurrence and Concentration of Cannabigerolic Acid (CBGA) in Hemp Strains

Introduction

Cannabigerolic acid (CBGA) is a foundational, non-psychoactive cannabinoid naturally produced in Cannabis sativa L., encompassing both hemp and marijuana varieties. Often referred to as the "mother of all cannabinoids," CBGA serves as the primary biochemical precursor from which the plant synthesizes other major cannabinoids, including tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and cannabichromenic acid (CBCA).[1][2][3][4][5] As the cannabis plant matures, specific enzymes convert CBGA into these other acidic forms.[5][6] Consequently, CBGA is typically found in higher concentrations in young cannabis plants, with its levels diminishing as the plant reaches maturity.[3][6]

While most mature cannabis strains contain very low levels of CBGA, often less than 1%, selective breeding has led to the development of hemp cultivars that are rich in this precursor cannabinoid.[7][8] These specialized strains are cultivated to have an interrupted biosynthetic pathway, preventing the conversion of CBGA to other cannabinoids and thus allowing it to accumulate.[9] The growing interest in the potential therapeutic properties of CBGA, distinct from its better-known derivatives, has spurred research into its natural occurrence, concentration, and efficient methods for its quantification.[10][11]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the biosynthesis of CBGA, its natural concentration in various hemp strains, and the detailed experimental protocols employed for its accurate analysis.

Biosynthesis of Cannabigerolic Acid (CBGA)

The biosynthesis of cannabinoids in Cannabis sativa is a complex enzymatic process that occurs within the glandular trichomes of the plant.[1][5] CBGA is the first key cannabinoid formed in this pathway, serving as the central substrate for the production of other acidic cannabinoids.[2][9][12]

The pathway can be dissected into two primary stages:

-

Formation of CBGA: The process begins with the combination of geranyl pyrophosphate (GPP), derived from the isoprenoid pathway, and olivetolic acid (OA), a product of the polyketide pathway.[1][2] An aromatic prenyltransferase enzyme, specifically geranylpyrophosphate:olivetolate geranyltransferase (GOT), catalyzes the C-alkylation of olivetolic acid with geranyl pyrophosphate to produce cannabigerolic acid.[2][13]

-

Conversion of CBGA: Once formed, CBGA acts as a crucial branch-point intermediate.[2] It is converted into the three main downstream acidic cannabinoids through the action of specific oxidoreductase enzymes:

These acidic cannabinoids (THCA, CBDA, CBCA) can then be decarboxylated, typically through exposure to heat or UV light, to their neutral, pharmacologically active forms (THC, CBD, CBC).[3][9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of Nature-Inspired Unnatural Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurogan.com [neurogan.com]

- 4. cbd-alchemy.com [cbd-alchemy.com]

- 5. horncreekhemp.com [horncreekhemp.com]

- 6. emeraldbayextracts.com [emeraldbayextracts.com]

- 7. 2020 CBG Hemp Cultivar Trial – Cornell Hemp [hemp.cals.cornell.edu]

- 8. Cannabigerolic acid (CBGA): everything you need to know about the ‘stem cell’ of cannabinoids - Kannabia [kannabia.com]

- 9. researchgate.net [researchgate.net]

- 10. gvbbiopharma.com [gvbbiopharma.com]

- 11. What Is CBGA? Understanding the Cannabinoid Behind THC and CBD [silverstemcannabis.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. books.rsc.org [books.rsc.org]

The Pharmacological Profile of Cannabigerorcinic Acid (CBGA-C1) and its Analogue Cannabigerolic Acid (CBGA): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Abstract

Cannabigerorcinic acid (CBGA-C1) is a rare, propyl-chain phytocannabinoid acid. As a homologue of the more prevalent cannabigerolic acid (CBGA), it is part of a class of compounds that serve as the primary precursors for the biosynthesis of other major cannabinoids in Cannabis sativa L.[1][2]. While research specifically targeting CBGA-C1 is nascent, the extensive pharmacological data available for its pentyl-chain analogue, CBGA, provides a foundational framework for understanding its potential biological activities. This technical guide summarizes the known pharmacological profile of CBGA, presenting quantitative data on its interactions with key enzymatic and receptor targets. Detailed experimental protocols for foundational assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

The therapeutic potential of phytocannabinoids is a subject of intense scientific investigation. While Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (CBD) are the most studied, the precursor molecules, particularly the acidic cannabinoids, are gaining attention for their distinct biological activities[3]. Cannabigerolic acid (CBGA) is the central precursor from which other major cannabinoid acids are synthesized[1][2]. Its shorter, propyl-chain variant, this compound (CBGA-C1), is significantly less abundant and, consequently, less studied. One study noted the biosynthesis of this compound in engineered Yarrowia lipolytica, highlighting its existence and potential for production through biotechnological methods[4].

Given the limited direct data on CBGA-C1, this guide focuses on the pharmacological profile of CBGA. The length of the alkyl side chain in cannabinoids is known to influence binding affinity and biological activity, making the study of CBGA a critical starting point for predicting the properties of CBGA-C1[5]. This document compiles quantitative data from in vitro studies, outlines detailed experimental methodologies, and provides visual diagrams of key biological pathways and processes.

Enzyme Interactions and Inhibitory Activity

CBGA has been demonstrated to interact with several enzymes, showing moderate inhibitory effects. These interactions are particularly relevant to the cholinergic system, which is implicated in cognitive function and neurodegenerative diseases[6].

Quantitative Data: Enzyme Inhibition

The following table summarizes the in vitro inhibitory activity of CBGA against key cholinesterase enzymes.

| Enzyme | Compound | IC50 Value (µM) | Percent Inhibition (at 200 µM) | Inhibition Type | Source |

| Acetylcholinesterase (AChE) | CBGA | >200 | 76.7% | Competitive | [6][7] |

| Butyrylcholinesterase (BChE) | CBGA | >200 | 87.1% | Competitive | [6][7] |

| Reference Control | Galantamine | 1.21 (AChE), 6.86 (BChE) | N/A | N/A | [6][7] |

Receptor and Ion Channel Interactions

The pharmacological effects of cannabinoids are often mediated through their interaction with a variety of cellular receptors and ion channels. While CBGA is not a high-affinity ligand for the classical cannabinoid receptors (CB1 and CB2), it modulates the activity of other important targets.

Quantitative Data: Receptor and Channel Activity

| Target | Compound | Activity | Quantitative Metric | Notes | Source |

| GPR55 | CBGA | Non-competitive Antagonist | IC50: 238 nM (vs. ML-186), 303 nM (vs. LPI) | Significantly reduces efficacy of agonist ML-186 without affecting potency. | [3] |

| TRPM7 | CBGA | Inhibition | Strongest inhibitory effect among tested cannabinoids. | Inhibition requires a functional kinase domain and is sensitized by intracellular Mg⋅ATP. | [4] |

In Vitro Cellular Effects

CBGA has demonstrated effects on cellular processes, including viability and proliferation, particularly in cancer cell lines.

Quantitative Data: Cytotoxicity

| Cell Line | Compound | IC50 Value (µM) | Notes | Source |

| CEM (Leukemic Cells) | CBGA | ~56 | Used as a single agent. | [8] |

| Colon Cancer Cells | CBG-A (A derivative) | - | Induced a reduction in ROS levels by 31-39%. | [9] |

Experimental Protocols

Detailed and reproducible methodologies are critical for advancing pharmacological research. The following sections describe the protocols for key experiments cited in this guide.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to determine the inhibitory effect of a compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.

Materials:

-

AChE (from Electrophorus electricus) and BChE (from equine serum)

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (CBGA) dissolved in appropriate solvent (e.g., DMSO)

-

96-well microplate and plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE/BChE, ATCI/BTCI, and DTNB in phosphate buffer.

-

Assay Reaction:

-

To each well of a 96-well plate, add 25 µL of the test compound at various concentrations.

-

Add 50 µL of the respective enzyme solution (AChE or BChE) and incubate for 15 minutes at room temperature.

-

Add 50 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI or BTCI).

-

-

Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change (yellow, from the product of the DTNB reaction) is proportional to enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value using non-linear regression analysis.[6][7]

Radioligand Competition Binding Assay for Cannabinoid Receptors

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell membranes from cells expressing the target receptor (e.g., HEK-293 cells transfected with human CB1 or CB2 receptors).

-

Radioligand (e.g., [³H]-CP-55,940 or [³H]-WIN-55,212-2).

-

Test compound (CBGA).

-

Binding buffer (e.g., Tris-HCl with BSA).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: In test tubes, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound (CBGA).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Visualizations: Pathways and Workflows

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for G-protein coupled cannabinoid receptors like CB1 and CB2.

Caption: Canonical Gi/o-coupled signaling pathway for cannabinoid receptors.

Experimental Workflow for Pharmacological Profiling

This diagram outlines a logical workflow for the initial pharmacological characterization of a novel compound like CBGA-C1.

Caption: A generalized workflow for the pharmacological profiling of a novel cannabinoid.

Conclusion and Future Directions

The pharmacological profile of cannabigerolic acid (CBGA) reveals a compound with moderate but specific biological activities, including non-competitive antagonism at GPR55, inhibition of the TRPM7 ion channel, and modulation of cholinesterase enzymes. These findings establish a valuable precedent for investigating its less-studied homologue, this compound (CBGA-C1). The shorter alkyl chain of CBGA-C1 may alter its binding affinities and functional activities at these targets.

Future research should prioritize the direct pharmacological evaluation of pure CBGA-C1. The experimental protocols and workflows outlined in this guide provide a clear roadmap for such investigations. By systematically characterizing its interactions with key enzymatic and receptor systems, the scientific community can elucidate the unique therapeutic potential of this rare phytocannabinoid and its place within the broader landscape of cannabinoid-based medicine.

References

- 1. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cannabigerolic acid, a major biosynthetic precursor molecule in cannabis, exhibits divergent effects on seizures in mouse models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of novel cannabigerolic acid derivatives by engineering the substrate specificity of aromatic prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory Effects of Cannabinoids on Acetylcholinesterase and Butyrylcholinesterase Enzyme Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 8. realmofcaring.org [realmofcaring.org]

- 9. researchgate.net [researchgate.net]

- 10. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Cannabigerorcinic Acid as a Cannabinoid Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabigerorcinic acid (CBGA) stands as the pivotal precursor molecule in the intricate biosynthetic cascade of cannabinoids within Cannabis sativa. This technical guide provides a comprehensive exploration of CBGA's function, detailing its enzymatic conversion into the primary acidic cannabinoids: ∆⁹-tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and cannabichromenic acid (CBCA). This document outlines the biochemical pathways, enzymatic kinetics, and detailed experimental protocols for the extraction, isolation, and quantification of these key compounds. Furthermore, it visualizes the core biosynthetic and signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The therapeutic potential of cannabinoids has garnered significant scientific interest. At the heart of their biosynthesis lies this compound (CBGA), often referred to as the "mother of all cannabinoids."[1] This non-psychoactive compound is the foundational substrate upon which a suite of enzymes act to produce the diverse array of cannabinoids found in the cannabis plant.[2] The specific enzymatic pathways that convert CBGA into THCA, CBDA, and CBCA are genetically determined, leading to the distinct chemotypes of Cannabis sativa.[3] Understanding the intricacies of these conversion processes is paramount for the targeted cultivation and extraction of specific cannabinoids for therapeutic applications.

The Biosynthesis of Cannabinoids from CBGA

The formation of the major acidic cannabinoids is a direct result of the enzymatic cyclization of the geranyl group of CBGA.[4] This crucial step is catalyzed by three primary enzymes, each leading to a distinct cannabinoid.

-

∆⁹-Tetrahydrocannabinolic acid (THCA) synthase: This enzyme facilitates the oxidative cyclization of CBGA to form THCA, the acidic precursor to the psychoactive compound ∆⁹-tetrahydrocannabinol (THC).[4]

-

Cannabidiolic acid (CBDA) synthase: This enzyme directs the conversion of CBGA into CBDA, the acidic precursor to the non-psychoactive compound cannabidiol (CBD).

-

Cannabichromenic acid (CBCA) synthase: This enzyme catalyzes the formation of CBCA from CBGA.

The expression and activity of these synthases dictate the cannabinoid profile of a given Cannabis sativa plant.[3]

Quantitative Data

A thorough understanding of the enzymatic conversion of CBGA requires a quantitative analysis of the enzymes involved. The following tables summarize the key kinetic parameters and optimal reaction conditions for THCA, CBDA, and CBCA synthases.

| Parameter | Value | Reference(s) |

| Chemical Formula | C₂₂H₃₂O₄ | [5] |

| Molar Mass | 360.49 g/mol | [5] |

| Appearance | White/off-white powder | [6] |

| Solubility | Soluble in ethanol, methanol, chloroform, DMSO | [7][8] |

Table 1: Physicochemical Properties of this compound (CBGA)

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/sec/mg) | kcat (s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| THCA Synthase | CBGA | 38 | 0.121 gL⁻¹h⁻¹ (product) | Not specified | 5.5 | 30 - 37 | [9][10][11] |

| CBDA Synthase | CBGA | 206 | Not specified | 0.19 | 5.0 | Not specified | |

| CBCA Synthase | CBGA | 23 | 0.63 | 0.04 | 6.5 | Not specified | [4] |

Table 2: Kinetic Parameters of Cannabinoid Synthases

| Precursor | Product | Conversion Efficiency (in vitro/in vivo) | Conditions | Reference(s) |

| CBGA | THCA | ~1:1 stoichiometric conversion (decarboxylation) | Heat | [12] |

| CBGA | CBDA | 18% loss observed in decarboxylation | Heat | [12] |

| CBGA | CBCA | Not specified | Not specified |

Table 3: Conversion Efficiency of CBGA to Acidic Cannabinoids

Mandatory Visualizations

Cannabinoid Biosynthesis Pathway

References

- 1. Solid-phase extraction and analysis of THC and carboxy-THC from whole blood using a novel fluorinated solid-phase extraction sorbent and fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The process of supercritical CO2 extraction for CBD [essentiapura.com]

- 3. portlandpress.com [portlandpress.com]

- 4. uniprot.org [uniprot.org]

- 5. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Δ9-Tetrahydrocannabinolic acid synthase: The application of a plant secondary metabolite enzyme in biocatalytic chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. cannabidiolic acid | 1244-58-2 [chemicalbook.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Enzyme Kinetics [www2.chem.wisc.edu]

- 12. Thermo-chemical conversion kinetics of cannabinoid acids in hemp (Cannabis sativa L.) using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Biological Activity of Cannabigerorcinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabigerorcinic acid (CBGA-C1), more commonly referred to as cannabigerolic acid (CBGA), stands as a pivotal molecule in the biosynthetic pathway of cannabinoids within the Cannabis sativa plant.[1] As the direct precursor to key cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA), its own biological activities have garnered significant scientific interest.[1] This technical guide provides a comprehensive overview of the in vitro biological activities of CBGA, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro biological activities of this compound across various molecular targets.

| Target | Activity | Value | Cell Line / System | Reference |

| GABAA Receptor | Positive Allosteric Modulator | EC50: 910 nM | Xenopus laevis oocytes expressing human γ2–β2–α1–β2–α1 GABAA receptors | [2] |

| TRPV1 Channel | Inhibition | IC50: 22 µM | HEK293 cells expressing human TRPV1 channels | [2] |

| TRPV1 Channel | Activation | EC50: 23.8 µg/mL (as nanoparticles) | HEK293 cells expressing TRPV1 | [3] |

| TRPM7 Channel | Inhibition | Potent inhibitor (strongest among 22 cannabinoids tested) | HEK293 cells overexpressing hTRPM7 | [4] |

| COX-1 Enzyme | Inhibition | >30% inhibition at 6.25 x 10⁻⁵ M | In vitro enzyme assay | |

| Leukemia Cells (CEM) | Cytotoxicity | IC50: ~56 µM | CEM cells | |

| Acetylcholinesterase (AChE) | Inhibition | Ki: 10.5 ± 2.9 µM | Biochemical assay | [1] |

| Butyrylcholinesterase (BuChE) | Inhibition | Ki: 23.3 ± 12.0 µM | Biochemical assay | [1] |

| β-Secretase-1 (BACE-1) | Inhibition | Effective in the low micromolar range | Biochemical assay | [1][5] |

Key Biological Activities and Experimental Protocols

Neuromodulatory Activity

2.1.1. GABAA Receptor Modulation

CBGA has been identified as a positive allosteric modulator of GABAA receptors, suggesting its potential role in regulating neuronal excitability.[2]

Experimental Protocol: Two-Electrode Voltage Clamp Assay

-

Cell System: Xenopus laevis oocytes expressing concatenated human γ2–β2–α1–β2–α1 GABAA receptors.[2]

-

Methodology:

-

Cell currents are recorded using a two-electrode voltage clamp.[2]

-

GABA (15 µM) is applied three times to establish a baseline current, and the currents are normalized to the mean of the last two applications.[2]

-

A washout period of 7–12 minutes is performed between GABA applications.[2]

-

CBGA is pre-incubated for 60 seconds before co-application with GABA to determine its modulatory effect.[2]

-

Percent modulation by CBGA is calculated based on the change in GABA-evoked current.[2]

-

2.1.2. TRPV1 Channel Interaction

CBGA exhibits a dualistic interaction with TRPV1 channels, showing both inhibitory and activatory potential depending on the experimental context.

Experimental Protocol: TRPV1 Inhibition Assay

-

Cell System: HEK293 cells expressing human TRPV1 channels.[2]

-

Methodology:

Experimental Protocol: TRPV1 Activation Assay

-

Cell System: HEK293 cells expressing the nociceptive transient receptor potential vanilloid-1 (TRPV1) channel.[3]

-

Methodology:

Anti-inflammatory Activity

CBGA has demonstrated anti-inflammatory properties, in part through the inhibition of cyclooxygenase (COX) enzymes. The anti-inflammatory effects of the related compound cannabigerol (CBG) are mediated through the JAK/STAT/NFκB signaling pathway, suggesting a similar mechanism may be relevant for CBGA.[6][7]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

System: Enzyme-based in vitro assay using purified COX-1 and COX-2 enzymes.[8]

-

Methodology:

-

The assay measures the ability of CBGA to inhibit the production of prostaglandins from arachidonic acid catalyzed by COX-1 and COX-2.[9][10]

-

The enzymatic activity is determined spectrophotometrically by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[11]

-

CBGA is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations to determine the IC50 value.[8]

-

Anticancer Activity

In vitro studies have highlighted the cytotoxic effects of CBGA against certain cancer cell lines, particularly leukemia.

Experimental Protocol: Leukemia Cell Viability Assay

-

Cell Lines: CEM and HL60 human leukemia cell lines.[12]

-

Methodology:

-

Cells are cultured in appropriate media and seeded in multi-well plates.

-

CBGA is added to the cell cultures at a range of concentrations.

-

After a defined incubation period (e.g., 48 hours), cell viability is assessed using a suitable method, such as the MTT assay or by quantifying viable cell numbers using a fluorescence-based digital image microscopy system (DIMSCAN).[12][13]

-

The IC50 value, representing the concentration of CBGA that inhibits cell growth by 50%, is calculated from the dose-response curve.[12]

-

Enzyme Inhibition

CBGA has been shown to inhibit several enzymes implicated in neurodegenerative diseases.

Experimental Protocol: Cholinesterase and BACE-1 Inhibition Assays

-

Enzymes: Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and β-secretase-1 (BACE-1).[1][5]

-

Methodology:

-

Biochemical assays are performed to measure the enzymatic activity in the presence and absence of CBGA.[1]

-

For cholinesterases, the assay typically involves monitoring the hydrolysis of a substrate (e.g., acetylthiocholine for AChE) that produces a colored product.[1]

-

For BACE-1, a fluorogenic substrate is often used, and the enzyme activity is measured by the increase in fluorescence upon substrate cleavage.[14]

-

The inhibitory constant (Ki) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.[1]

-

TRPM7 Channel Inhibition

CBGA is a potent inhibitor of the TRPM7 ion channel.[4]

Experimental Protocol: Whole-Cell Patch-Clamp Assay

-

Cell System: HEK293 cells inducibly overexpressing the human TRPM7 channel.[4]

-

Methodology:

-

Patch-clamp experiments are performed in the whole-cell configuration.[4]

-

Currents are elicited by a ramp protocol (e.g., from -100 to +100 mV).[4]

-

CBGA is applied extracellularly at a defined concentration (e.g., 10 µM) for a specific duration (e.g., 120 seconds).[4]

-

The inhibition of TRPM7 currents is measured by recording the outward current at a specific voltage (e.g., +80 mV).[4]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the in vitro activity of this compound.

References

- 1. Identification of Cannabidiolic and Cannabigerolic Acids as MTDL AChE, BuChE, and BACE‐1 Inhibitors Against Alzheimer's Disease by In Silico, In Vitro, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabigerolic acid, a major biosynthetic precursor molecule in cannabis, exhibits divergent effects on seizures in mouse models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of combined CBGA and cannabis-derived terpene nanoformulations on TRPV1 activation: Implications for enhanced pain management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Identification of Cannabidiolic and Cannabigerolic Acids as MTDL AChE, BuChE, and BACE-1 Inhibitors Against Alzheimer's Disease by In Silico, In Vitro, and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Inflammatory Effects of Cannabigerol In Vitro and In Vivo Are Mediated Through the JAK/STAT/NFκB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. realmofcaring.org [realmofcaring.org]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of the cyclooxygenase inhibiting effects of six major cannabinoids isolated from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. realmofcaring.org [realmofcaring.org]

- 12. realmofcaring.org [realmofcaring.org]

- 13. Assessing combinations of cytotoxic agents using leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of Cannabigerolic Acid (CBGA) with the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cannabigerolic acid (CBGA) is the foundational precursor molecule from which all major cannabinoids, including tetrahydrocannabinol (THC) and cannabidiol (CBD), are synthesized in the Cannabis sativa plant.[1] While much of the scientific focus has been on its decarboxylated and downstream derivatives, emerging research is beginning to elucidate the direct interactions of CBGA with the endocannabinoid system (ECS) and other related signaling pathways. This technical guide provides a comprehensive overview of the current understanding of CBGA's pharmacological profile, including its binding affinities for cannabinoid receptors, its influence on endocannabinoid metabolic enzymes, and its activity at other relevant molecular targets. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts centered on this pivotal phytocannabinoid.

Introduction to Cannabigerolic Acid (CBGA)

CBGA is a dihydroxybenzoic acid and the acidic form of cannabigerol (CBG).[1] It is formed through the alkylation of olivetolic acid with geranyl pyrophosphate, a reaction catalyzed by the enzyme geranylpyrophosphate:olivetolate geranyltransferase.[2] Within the cannabis plant, CBGA serves as the primary substrate for three key synthases: THCA synthase, CBDA synthase, and CBCA synthase, which convert CBGA into their respective acidic cannabinoids.[2] Due to its central role in the cannabinoid biosynthetic pathway, CBGA is often referred to as the "mother of all cannabinoids."

Interaction of CBGA with Cannabinoid Receptors (CB1 and CB2)

The direct interaction of CBGA with the primary cannabinoid receptors, CB1 and CB2, is a subject of ongoing investigation. While its decarboxylated form, CBG, has been shown to be a partial agonist at both CB1 and CB2 receptors, the binding affinities for CBGA itself are less well-characterized.

Binding Affinity Data

Currently, there is a lack of specific Ki values for CBGA at CB1 and CB2 receptors in the published literature. Most studies have focused on CBG. For context, reported Ki values for CBG are in the low micromolar to nanomolar range, suggesting a moderate affinity for these receptors.

Table 1: Binding Affinities of Cannabigerol (CBG) for Cannabinoid Receptors

| Compound | Receptor | Radioligand | Cell Line | Ki (nM) | Reference |

| CBG | Human CB1 | [³H]-CP-55,940 | CHO | >10000 | [3] |

| CBG | Human CB2 | [³H]-CP-55,940 | CHO | 459.7 ± 157.1 | [3] |

| CBG | Human CB1 | [³H]-WIN-55,212-2 | CHO | >30000 | [4] |

| CBG | Human CB2 | [³H]-WIN-55,212-2 | CHO | 2700 ± 400 | [4] |

Functional Activity

Some studies suggest that CBGA may act as a partial agonist at CB2 receptors, similar to its decarboxylated counterpart.[4] However, further functional assays are required to fully elucidate its efficacy and potency at both CB1 and CB2 receptors.

Modulation of Endocannabinoid Metabolic Enzymes

The endocannabinoid system's tone is regulated by the synthesis and degradation of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The key enzymes responsible for their degradation are fatty acid amide hydrolase (FAAH) for AEA and monoacylglycerol lipase (MAGL) for 2-AG.

Inhibition of FAAH and MAGL

There is currently a lack of specific IC50 values for the inhibition of FAAH and MAGL by CBGA in the scientific literature. Research into the inhibitory potential of CBGA on these key metabolic enzymes is a critical area for future investigation to understand its impact on endocannabinoid levels.

Effects of CBGA on Endocannabinoid Levels

The potential for CBGA to modulate the levels of anandamide and 2-AG is an area of significant interest. By potentially inhibiting their degradation or influencing their synthesis, CBGA could indirectly modulate cannabinoid receptor activity.

In Vitro and In Vivo Studies

Direct quantitative data from in vitro or in vivo studies measuring the effect of CBGA administration on AEA and 2-AG levels are not yet available. Such studies are crucial to determine if CBGA can elevate endocannabinoid tone.

Interaction with Other Molecular Targets

Beyond the classical cannabinoid receptors, CBGA has been shown to interact with other receptor systems that play a role in physiological and pathological processes.

Transient Receptor Potential (TRP) Channels

CBGA has demonstrated activity at TRP channels, particularly TRPV1 and TRPM7.

-

TRPV1: One study reported an EC50 value of 23.8 µg/mL for CBGA nanoparticles in activating TRPV1 channels in HEK293 cells, as measured by calcium influx.[4]

-

TRPM7: CBGA has been identified as a potent inhibitor of the TRPM7 ion channel, with an IC50 value of 407 nM when applied intracellularly.[5][6]

Table 2: Activity of CBGA at TRP Channels

| Target | Assay Type | Cell Line | Parameter | Value | Reference |

| TRPV1 | Calcium Influx | HEK293 | EC50 | 23.8 µg/mL (NPs) | [4] |

| TRPM7 | Electrophysiology | HEK293 | IC50 (intracellular) | 407 nM | [5][6] |

Peroxisome Proliferator-Activated Receptors (PPARs)

CBGA has been identified as a dual agonist for PPARα and PPARγ, suggesting its potential role in metabolic regulation and inflammation. However, specific EC50 values for PPARγ activation by CBGA are not yet consistently reported in the literature.

Allosteric Modulation

The potential for CBGA to act as an allosteric modulator at cannabinoid receptors, thereby altering the binding and/or efficacy of orthosteric ligands, is an intriguing possibility that warrants further investigation. Currently, there is no direct experimental evidence to support this mechanism of action for CBGA.

Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to the study of CBGA's interaction with the endocannabinoid system.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.

Protocol Overview:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the human CB1 or CB2 receptor.

-

Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940 or [³H]WIN-55,212-2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (CBGA).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

FAAH/MAGL Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH or MAGL.

Protocol Overview:

-

Enzyme Source: Recombinant human FAAH or MAGL, or tissue homogenates known to express the enzymes (e.g., rat brain).

-

Substrate: A specific substrate for the enzyme is used. For FAAH, this is often radiolabeled anandamide ([³H]AEA). For MAGL, it can be 2-oleoylglycerol or a fluorogenic substrate.

-

Assay Setup: The enzyme is pre-incubated with varying concentrations of the test compound (CBGA).

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Reaction Termination: The reaction is stopped after a defined period.

-

Product Quantification: The amount of product formed is quantified. For radiolabeled substrates, this involves separating the product from the substrate and measuring radioactivity. For fluorogenic substrates, fluorescence is measured.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cannabinoid Biosynthesis Pathway

The following diagram illustrates the central role of CBGA in the biosynthesis of other major cannabinoids.

Conclusion and Future Directions

Cannabigerolic acid stands at a critical juncture in the cannabinoid biosynthetic pathway, and its direct pharmacological activities are beginning to be uncovered. While current data on its interaction with the core components of the endocannabinoid system are limited, its demonstrated activity at other targets such as TRP channels suggests a complex pharmacological profile.

For researchers and drug development professionals, several key areas warrant further investigation:

-

Quantitative Binding and Functional Assays: Definitive determination of Ki, EC50, and IC50 values for CBGA at CB1, CB2, FAAH, MAGL, and PPARs is essential.

-

Endocannabinoid Level Modulation: In vivo and in vitro studies are needed to quantify the direct impact of CBGA on anandamide and 2-AG levels.

-

Allosteric Modulation Screening: Systematic screening of CBGA for allosteric effects at cannabinoid receptors could reveal novel mechanisms of action.

-

In Vivo Efficacy Studies: Preclinical studies in animal models of disease are required to translate the in vitro findings into potential therapeutic applications.

A deeper understanding of the intricate interactions of CBGA with the endocannabinoid system and beyond will be pivotal in unlocking the full therapeutic potential of this foundational cannabinoid.

References

- 1. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Cannabigerorcinic Acid (CBGA) from Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of Cannabigerorcinic Acid (CBGA), the acidic precursor to cannabigerol (CBG), from Cannabis sativa plant material. The following protocols are designed to guide researchers in selecting and implementing the most suitable methods for their specific laboratory scale and research objectives, with a focus on preserving the acidic form of the cannabinoid.

Introduction to this compound (CBGA)

This compound (CBGA) is a foundational cannabinoid biosynthesized in the trichomes of the Cannabis sativa plant. It serves as the primary precursor to other major cannabinoids, including tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA). Due to its pivotal role and potential therapeutic properties, efficient methods for its extraction and isolation are of significant interest to the scientific and pharmaceutical communities. A critical consideration in the extraction of CBGA is its thermal lability; exposure to heat can cause decarboxylation, converting CBGA into its neutral counterpart, CBG. Therefore, extraction and purification methods must be carefully controlled to minimize this conversion and maximize the yield of the acidic form.

Pre-Extraction Considerations: Plant Material Selection and Preparation

The concentration of CBGA can vary significantly between different Cannabis sativa cultivars and is also influenced by the plant's growth stage.

-

Genotype Selection: Certain hemp genotypes, such as Santhica 27, have been shown to be rich in CBGA.[1][2] Researchers should select cultivars known for high CBGA content to maximize extraction yields.

-

Harvesting Stage: The highest yields of CBGA are typically found in the inflorescences of the plant at the seed maturity stage.[1][2]

-

Drying and Storage: To prevent decarboxylation and degradation of cannabinoids, plant material should be dried at low temperatures (e.g., 20-30°C) in a dark, well-ventilated area.[3] For long-term storage, dried and ground material should be kept in airtight containers in a cool, dark place.

Extraction Methodologies

Several methods can be employed for the extraction of CBGA from plant material. The choice of method will depend on factors such as laboratory equipment, desired purity of the initial extract, and scalability.

Solvent-Based Extraction

Solvent extraction is a common and relatively straightforward method for obtaining cannabinoid-rich extracts. The choice of solvent is critical for selectively extracting acidic cannabinoids.

-

Ethanol Extraction: Ethanol is a polar solvent that has demonstrated high efficiency in extracting acidic cannabinoids.[3] Cold ethanol extraction is particularly advantageous as the low temperatures help to minimize the co-extraction of undesirable compounds like waxes and chlorophyll, and more importantly, prevent the decarboxylation of CBGA.[4]

-

Hydrocarbon Extraction (Hexane): Non-polar solvents like hexane can also be used to extract CBGA.[5]

Table 1: Comparison of Solvent-Based Extraction Parameters for CBGA

| Parameter | High-Pressure Ethanol Extraction | Cold Ethanol Extraction | Hexane Maceration |

| Reported CBGA Yield | Up to 17.4% of extract[1] | High efficiency for acidic cannabinoids[4] | High purity CBGA crystals (90-95%) after crystallization[5] |

| Temperature | Ambient or slightly elevated | -40°C to -20°C[4] | Room Temperature[5] |

| Solvent-to-Biomass Ratio | Not specified | 15:1 (L/kg)[4] | 16.25:1 (L/kg)[5] |

| Key Advantages | High CBGA yield[1] | Reduces co-extraction of waxes and chlorophyll, prevents decarboxylation[4] | Can yield high purity crystals after post-processing[5] |

| Key Disadvantages | Requires specialized high-pressure equipment | May require winterization step depending on temperature | Residual solvent must be completely removed due to toxicity[5] |

Experimental Protocol: Cold Ethanol Extraction of CBGA

This protocol outlines a laboratory-scale procedure for the extraction of CBGA using cold ethanol.

Materials:

-

Dried, finely ground Cannabis sativa material (high-CBGA cultivar)

-

Food-grade ethanol (95% or higher), pre-chilled to -40°C

-

Beakers and flasks

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask and vacuum source

-

Rotary evaporator

Procedure:

-

Maceration: Weigh 100 g of the ground plant material and place it in a beaker. Add 1.5 L of pre-chilled ethanol (15:1 solvent-to-biomass ratio).

-

Extraction: Place the beaker on a magnetic stirrer in a cold environment (e.g., a cold room or an ice bath) and stir for 10-30 minutes.[4]

-

Filtration: Filter the mixture through a Buchner funnel under vacuum to separate the ethanol extract from the plant material. Wash the plant material with a small amount of fresh, cold ethanol to ensure maximum recovery.

-

Solvent Evaporation: Concentrate the ethanol extract using a rotary evaporator. Maintain a low bath temperature (e.g., <40°C) to prevent decarboxylation of CBGA.

-

Winterization (Optional but Recommended): If a significant amount of waxes and lipids are present, dissolve the crude extract in ethanol (e.g., 10:1 ethanol-to-extract ratio) and place it in a freezer at -20°C for 24-48 hours. The waxes will precipitate and can be removed by cold filtration.

-

Final Solvent Removal: Remove the remaining ethanol from the winterized extract using a rotary evaporator under the same low-temperature conditions. The resulting product is a crude CBGA-rich extract.

Diagram 1: Cold Ethanol Extraction Workflow

A workflow for the extraction of CBGA using cold ethanol.

Supercritical Fluid Extraction (SFE) with CO₂